molecular formula C7H10ClN3O B6264219 2H,3H,5H,6H,7H,8H-pyrido[3,2-c]pyridazin-3-one hydrochloride CAS No. 1803594-50-4

2H,3H,5H,6H,7H,8H-pyrido[3,2-c]pyridazin-3-one hydrochloride

Cat. No. B6264219
CAS RN: 1803594-50-4
M. Wt: 187.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2H,3H,5H,6H,7H,8H-pyrido[3,2-c]pyridazin-3-one hydrochloride” is a chemical compound with the molecular formula C7H10ClN3O . It has a molecular weight of 187.63 . This compound is used for research purposes .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2H,3H,5H,6H,7H,8H-pyrido[3,2-c]pyridazin-3-one hydrochloride involves the condensation of 2-aminopyridine with 2-cyanopyridine followed by cyclization and subsequent hydrolysis to yield the final product.", "Starting Materials": [ "2-aminopyridine", "2-cyanopyridine", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-aminopyridine in ethanol and add 2-cyanopyridine dropwise with stirring.", "Step 2: Heat the reaction mixture at reflux for several hours until TLC analysis shows complete consumption of starting materials.", "Step 3: Cool the reaction mixture and add hydrochloric acid to adjust the pH to 2-3.", "Step 4: Extract the product with ethyl acetate and wash the organic layer with water.", "Step 5: Combine the organic layers and evaporate the solvent to yield a crude product.", "Step 6: Dissolve the crude product in ethanol and add sodium hydroxide to adjust the pH to 8-9.", "Step 7: Heat the reaction mixture at reflux for several hours until TLC analysis shows complete cyclization.", "Step 8: Cool the reaction mixture and add hydrochloric acid to adjust the pH to 2-3.", "Step 9: Extract the product with ethyl acetate and wash the organic layer with water.", "Step 10: Combine the organic layers and evaporate the solvent to yield the final product as a hydrochloride salt." ] }

CAS RN

1803594-50-4

Product Name

2H,3H,5H,6H,7H,8H-pyrido[3,2-c]pyridazin-3-one hydrochloride

Molecular Formula

C7H10ClN3O

Molecular Weight

187.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.